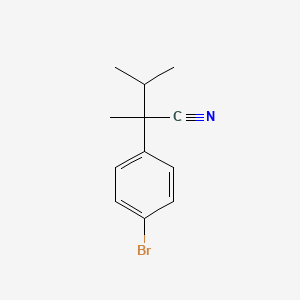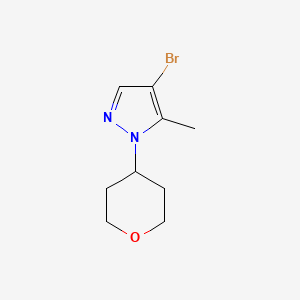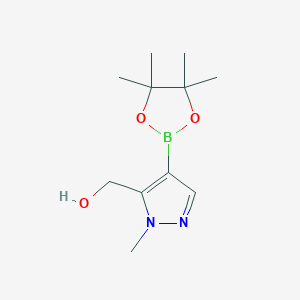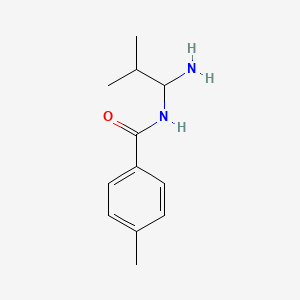
N-(1-amino-2-methylpropyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-2-methylpropyl)-4-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a methylpropyl chain, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-2-methylpropyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 1-amino-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-amino-2-methylpropyl)-4-methylbenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(1-amino-2-methylpropyl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to investigate the mechanisms of enzyme inhibition or activation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropyl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- N-(1-amino-2-methylpropyl)-benzamide
- N-(1-amino-2-methylpropyl)-4-chlorobenzamide
- N-(1-amino-2-methylpropyl)-4-nitrobenzamide
Comparison:
- N-(1-amino-2-methylpropyl)-benzamide: Lacks the methyl group on the benzene ring, which may affect its binding affinity and specificity.
- N-(1-amino-2-methylpropyl)-4-chlorobenzamide: The presence of a chlorine atom can enhance its reactivity and binding properties due to the electron-withdrawing effect.
- N-(1-amino-2-methylpropyl)-4-nitrobenzamide: The nitro group significantly alters the electronic properties, potentially increasing its reactivity and interaction with biological targets.
N-(1-amino-2-methylpropyl)-4-methylbenzamide stands out due to its balanced electronic properties and potential for diverse modifications, making it a versatile compound in various applications.
Properties
CAS No. |
791575-93-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11(13)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,13H2,1-3H3,(H,14,15) |
InChI Key |
PCIPCTLKWOCDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


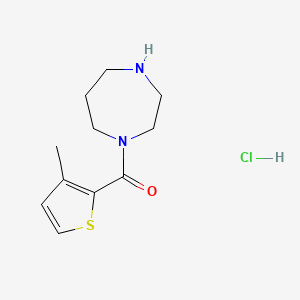

![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
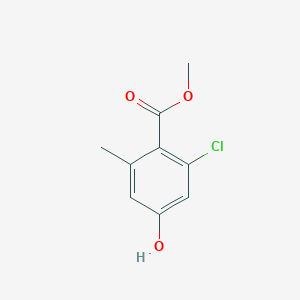
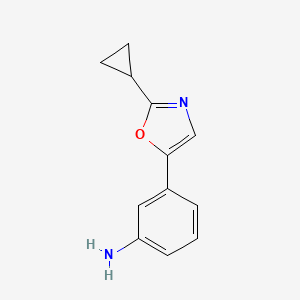
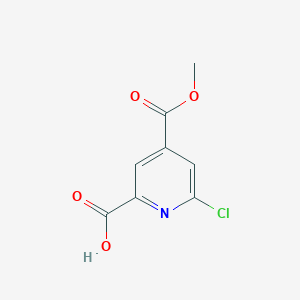
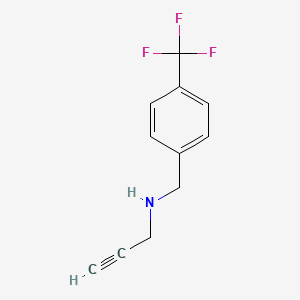
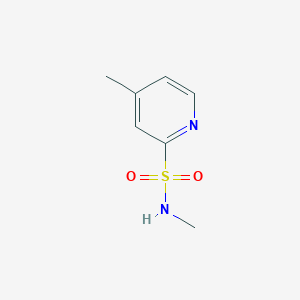
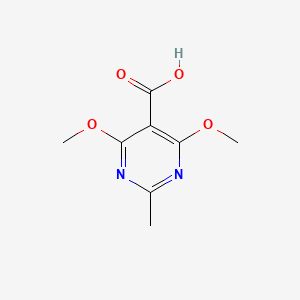

![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)
